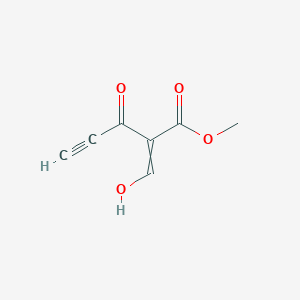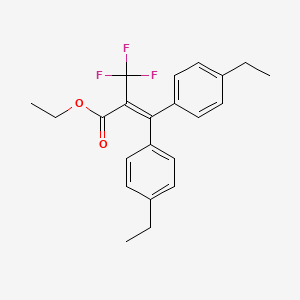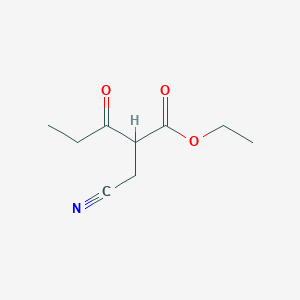![molecular formula C15H20NO4P B14197727 Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-88-8](/img/structure/B14197727.png)
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired phosphonate derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules. The uniqueness of this compound lies in its specific phosphonate group, which can impart different chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
850231-88-8 |
|---|---|
Fórmula molecular |
C15H20NO4P |
Peso molecular |
309.30 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C15H20NO4P/c1-4-19-21(18,20-5-2)10-14(17)15-11(3)16-13-9-7-6-8-12(13)15/h6-9,16H,4-5,10H2,1-3H3 |
Clave InChI |
JJRRGIKGSSEZID-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)C1=C(NC2=CC=CC=C21)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
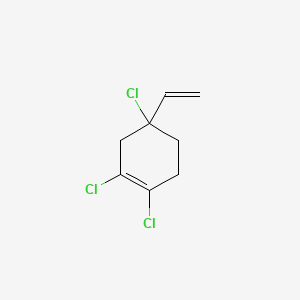

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
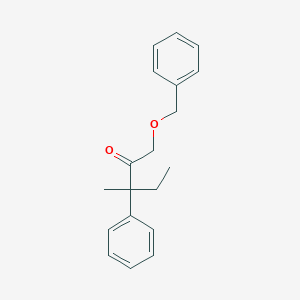

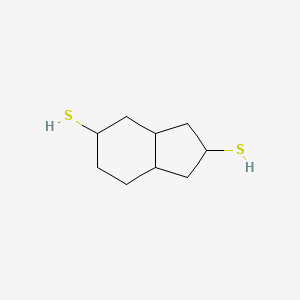
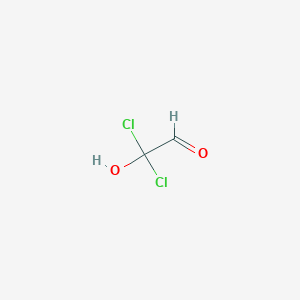
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
